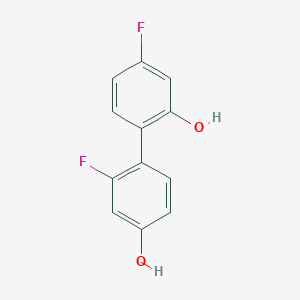
N-cyclopropyl-1-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-methylazetidin-3-amine: is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-methylazetidin-3-amine typically involves the reaction of cyclopropylamine with 1-methylazetidin-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-methylazetidin-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Substitution: Halogens, electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
N-cyclopropyl-1-methylazetidin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-N-methylazetidin-3-amine dihydrochloride: A similar compound with a dihydrochloride salt form, which may exhibit different solubility and stability properties.
1-cyclopropyl-N-methylazetidin-3-amine: Another related compound with slight structural variations that can influence its chemical and biological properties.
Properties
CAS No. |
1556702-62-5 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-methylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
SIBIUPLDELIITK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)NC2CC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



